(R)-1-(2-Phenoxyphenyl)ethanamine
CAS No.:
Cat. No.: VC18227076
Molecular Formula: C14H15NO
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15NO |
|---|---|
| Molecular Weight | 213.27 g/mol |
| IUPAC Name | (1R)-1-(2-phenoxyphenyl)ethanamine |
| Standard InChI | InChI=1S/C14H15NO/c1-11(15)13-9-5-6-10-14(13)16-12-7-3-2-4-8-12/h2-11H,15H2,1H3/t11-/m1/s1 |
| Standard InChI Key | RCVUOJLMRKMBRS-LLVKDONJSA-N |
| Isomeric SMILES | C[C@H](C1=CC=CC=C1OC2=CC=CC=C2)N |
| Canonical SMILES | CC(C1=CC=CC=C1OC2=CC=CC=C2)N |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is (1R)-1-(2-phenoxyphenyl)ethan-1-amine, reflecting its (R)-configuration at the chiral center. Its molecular formula is C₁₄H₁₅NO, with a molecular weight of 213.28 g/mol . The structure comprises a phenoxy group (-OPh) attached to the phenyl ring at the ortho position, while the ethanamine moiety is directly bonded to the same phenyl ring (Figure 1).
Stereochemical Considerations
The chiral center at the ethanamine carbon confers distinct physicochemical and biological properties compared to its (S)-enantiomer. Enantiomeric resolution or asymmetric synthesis is typically required to isolate the (R)-form, as racemic mixtures are common in synthetic routes .
Synthesis and Manufacturing
Synthetic Routes
The racemic form of 1-(2-phenoxyphenyl)ethanamine is synthesized via nucleophilic substitution or reductive amination. A representative pathway involves:
-
Alkylation of 2-phenoxyphenylacetonitrile with methyl iodide, followed by reduction using lithium aluminum hydride (LiAlH₄) .
-
Chiral Resolution: The (R)-enantiomer is isolated via diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) or enantioselective catalysis .
Key Challenges
-
Enantiomeric Purity: Achieving >99% enantiomeric excess (ee) requires advanced techniques like simulated moving-bed chromatography or enzymatic resolution.
-
Scale-Up Limitations: Asymmetric hydrogenation, though efficient, demands expensive chiral ligands (e.g., BINAP-ruthenium complexes) .
Physicochemical Properties
Spectroscopic Data
-
IR (KBr): N-H stretch (3300–3400 cm⁻¹), C-O-C stretch (1250 cm⁻¹) .
-
¹H NMR (400 MHz, CDCl₃): δ 1.35 (d, 3H, CH₃), 3.95 (q, 1H, CH-NH₂), 6.8–7.4 (m, 9H, aromatic) .
Pharmacological and Biological Activity
Toxicity Profile
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a chiral building block for:
-
Antiepileptic Agents: Analogous to pyrrolidine-2,5-dione derivatives .
-
Dopamine Receptor Modulators: Structural similarity to arylalkylamine pharmacophores.
Asymmetric Catalysis
The (R)-enantiomer acts as a ligand in transition-metal-catalyzed reactions, enhancing enantioselectivity in C-C bond-forming processes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume